molecular formula C11H19NO3 B2464758 1-Pentanoylpiperidine-4-carboxylic acid CAS No. 1017180-22-1

1-Pentanoylpiperidine-4-carboxylic acid

Cat. No. B2464758
CAS RN: 1017180-22-1
M. Wt: 213.277
InChI Key: JXAMEVSHGSQVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pentanoylpiperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids. It is also known as N-Pentanoyl-4-piperidone-2-carboxylic acid or PPCA. This chemical compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

The mechanism of action of 1-Pentanoylpiperidine-4-carboxylic acid is not fully understood. However, studies have shown that its derivatives can act as inhibitors of enzymes involved in various biological processes, including proteasome inhibition, histone deacetylase inhibition, and tyrosine kinase inhibition. These mechanisms of action make it a potential candidate for the development of drugs targeting various diseases.
Biochemical and Physiological Effects
Studies have shown that this compound derivatives have various biochemical and physiological effects. They have been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models. They have also been shown to have antioxidant and antimicrobial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Pentanoylpiperidine-4-carboxylic acid in lab experiments include its availability, low cost, and ease of synthesis. Its derivatives have shown promising biological activity, making it a potential candidate for drug development. However, its limitations include its low solubility in water and its potential toxicity, which requires careful handling in lab experiments.

Future Directions

There are several future directions for research on 1-Pentanoylpiperidine-4-carboxylic acid. One direction is the development of new synthetic methods to improve the yield and purity of the product. Another direction is the exploration of its potential applications in material science, as it has been shown to have unique properties that make it suitable for the production of advanced materials. Additionally, further research is needed to understand the mechanism of action of its derivatives and their potential as drugs targeting various diseases.

Synthesis Methods

The synthesis of 1-Pentanoylpiperidine-4-carboxylic acid can be achieved through several methods. One of the most commonly used methods is the reaction between 1,5-Pentanediol and 4-Piperidone in the presence of a catalyst. Another method involves the reaction of 1-Pentanoylpiperidine with Carbon dioxide in the presence of a base. The yield of the product varies depending on the method used, and optimization of the reaction conditions is necessary to achieve a high yield.

Scientific Research Applications

1-Pentanoylpiperidine-4-carboxylic acid has several potential applications in scientific research. It can be used as a building block in organic synthesis to produce various compounds with pharmaceutical and material science applications. It has also been used as a chiral auxiliary in asymmetric synthesis. In medicinal chemistry, this compound derivatives have shown promising biological activity against various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

1-pentanoylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-3-4-10(13)12-7-5-9(6-8-12)11(14)15/h9H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAMEVSHGSQVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCC(CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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